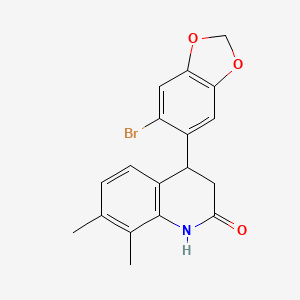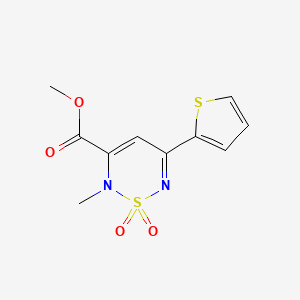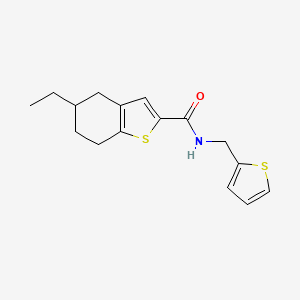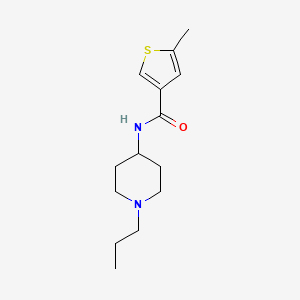
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
描述
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a novel anti-tuberculosis drug that has shown promising results in the treatment of drug-resistant tuberculosis. BDQ has been developed by Janssen Pharmaceuticals and has received approval from the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB).
作用机制
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone inhibits the activity of ATP synthase, an enzyme that is essential for the energy metabolism of Mycobacterium tuberculosis. By inhibiting ATP synthase, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of the bacteria, leading to its death. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which target the cell wall or DNA synthesis of the bacteria.
Biochemical and Physiological Effects:
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile in preclinical and clinical studies. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is metabolized by the liver and excreted in the urine. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a long half-life, which allows for once-daily dosing. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal drug-drug interactions.
实验室实验的优点和局限性
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for laboratory experiments. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which allows for the study of the energy metabolism of Mycobacterium tuberculosis. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile, which allows for the study of its effects on the bacteria without causing harm to the host. However, the high cost of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may limit its use in laboratory experiments.
未来方向
There are several future directions for the research on 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One direction is to study the efficacy of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in combination with other drugs for the treatment of MDR-TB and XDR-TB. Another direction is to study the use of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in the treatment of other bacterial infections. The development of new formulations of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone that can be administered through different routes, such as inhalation or injection, is another direction for future research. Finally, the study of the mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its effects on the energy metabolism of Mycobacterium tuberculosis is an area of future research.
科学研究应用
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its efficacy in the treatment of MDR-TB. In clinical trials, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has shown superior results compared to the existing drugs in treating MDR-TB. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has also shown activity against extensively drug-resistant tuberculosis (XDR-TB). 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been included in the World Health Organization's (WHO) list of essential medicines for the treatment of MDR-TB.
属性
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-9-3-4-11-12(6-17(21)20-18(11)10(9)2)13-5-15-16(7-14(13)19)23-8-22-15/h3-5,7,12H,6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCCFOGARQARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4761421.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)
![3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzaldehyde N-ethylthiosemicarbazone](/img/structure/B4761434.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)

![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4761469.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4761480.png)


![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4761498.png)